Lithium(1+) ion 6-methylpyridine-2-sulfinate
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Overview
Description
Lithium(1+) ion 6-methylpyridine-2-sulfinate is a chemical compound with the molecular formula C6H8LiNO2S and a molecular weight of 163.13 g/mol . It is a lithium salt of 6-methylpyridine-2-sulfinic acid and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 6-methylpyridine-2-sulfinate typically involves the reaction of 6-methylpyridine-2-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of the lithium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 6-methylpyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and substituted pyridine derivatives .
Scientific Research Applications
Lithium(1+) ion 6-methylpyridine-2-sulfinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the role of sulfinic acids in biological systems.
Mechanism of Action
The mechanism of action of lithium(1+) ion 6-methylpyridine-2-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) ion 6-methoxymethylpyridine-2-sulfinate: This compound has a methoxymethyl group instead of a methyl group, which can affect its reactivity and applications.
Lithium(1+) ion 6-fluoro-2-methylpyridine-3-sulfinate: The presence of a fluorine atom can significantly alter the compound’s chemical properties and biological activity.
Uniqueness
Lithium(1+) ion 6-methylpyridine-2-sulfinate is unique due to its specific structural features, such as the methyl group at the 6-position and the sulfinic acid group at the 2-position. These features contribute to its distinct reactivity and applications in various fields .
Properties
IUPAC Name |
lithium;6-methylpyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.Li/c1-5-3-2-4-6(7-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASYFYOIXBOBQQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=CC=C1)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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